molecular formula C9H12N2O4 B14626751 1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 56875-76-4

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B14626751
CAS No.: 56875-76-4
M. Wt: 212.20 g/mol
InChI Key: BWEWKWLVCWDTLP-UHFFFAOYSA-N
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Description

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrimidine derivatives .

Scientific Research Applications

1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit nucleoside transporters or enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer activities .

Comparison with Similar Compounds

  • 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
  • 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
  • Orotic acid

Comparison: Compared to these similar compounds, 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

56875-76-4

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

3-butyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-11-7(12)5-6(8(13)14)10-9(11)15/h5H,2-4H2,1H3,(H,10,15)(H,13,14)

InChI Key

BWEWKWLVCWDTLP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=C(NC1=O)C(=O)O

Origin of Product

United States

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